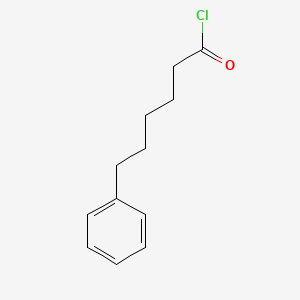

![molecular formula C19H21ClFN3O2 B2929388 2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide CAS No. 1788676-80-1](/img/structure/B2929388.png)

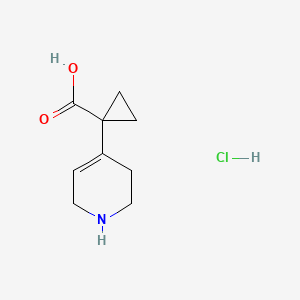

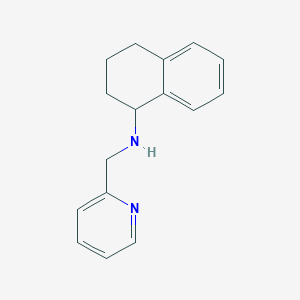

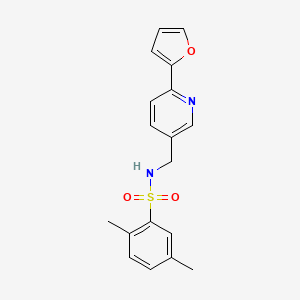

2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H21ClFN3O2 and its molecular weight is 377.84. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds like the one have been recognized for their potent antileishmanial activities. These compounds can be synthesized and structurally verified using techniques such as FTIR and NMR. In vitro studies against Leishmania species, which are the causative agents of leishmaniasis, have shown that certain pyrazole derivatives exhibit significant inhibitory effects. The compound’s efficacy can be compared to standard drugs like miltefosine and amphotericin B, with some derivatives showing superior activity .

Antimalarial Activity

In addition to antileishmanial properties, these compounds also demonstrate antimalarial potential. In vivo studies using Plasmodium berghei infected mice have revealed that pyrazole derivatives can lead to a considerable suppression of the infection. This is particularly important as malaria remains a major global health concern, and the development of new antimalarial agents is crucial due to the emergence of drug-resistant strains of Plasmodium falciparum .

Antimicrobial Activity

The structural analogs of the compound have been explored for their antimicrobial efficacy. They have been tested against various microorganisms, including bacteria and fungi. The antimicrobial activity is attributed to the presence of the pyrazole moiety, which is known to interact with microbial enzymes and inhibit their function. This makes the compound a candidate for further development into antimicrobial agents .

Synthesis of Heterocyclic Pharmacophores

The compound serves as a precursor in the synthesis of various heterocyclic pharmacophores . These pharmacophores are essential structures in medicinal chemistry, contributing to the development of drugs with diverse biological activities. The compound’s reactivity allows for the creation of novel derivatives with potential pharmacological applications .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between the compound and biological targets. The compound can be docked against proteins associated with diseases like leishmaniasis and malaria to predict its binding affinity and mode of action. This computational approach aids in the rational design of new drugs based on the compound’s structure .

Drug Development for Neglected Tropical Diseases (NTDs)

Given its antileishmanial and antimalarial activities, the compound is of particular interest in the development of treatments for Neglected Tropical Diseases (NTDs) . These diseases disproportionately affect low- and middle-income countries, and the compound’s potential efficacy could lead to significant advancements in the treatment options available for NTDs .

properties

IUPAC Name |

2-chloro-N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O2/c20-16-9-12(21)5-6-14(16)19(25)22-10-17-15-11-26-8-7-18(15)24(23-17)13-3-1-2-4-13/h5-6,9,13H,1-4,7-8,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUPGAUWMJVNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

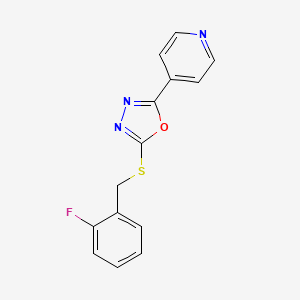

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)

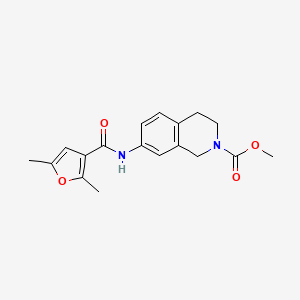

![ethyl 4-[({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2929311.png)

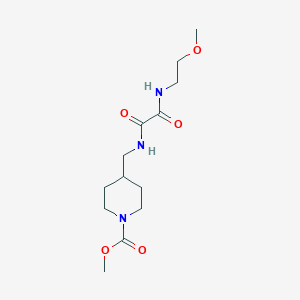

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)

![2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2929326.png)